2,4-Dibromo-1-tert-butoxybenzene
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Description
“2,4-Dibromo-1-tert-butoxybenzene” is a chemical compound with the molecular formula C10H12Br2O . It has a molecular weight of 308.01 . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for “2,4-Dibromo-1-tert-butoxybenzene” is1S/C10H12Br2O/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
“2,4-Dibromo-1-tert-butoxybenzene” has a molecular weight of 308.01 . It is typically stored in a refrigerated environment .Scientific Research Applications
Application 1: Bromination of Alkylbenzenes and Alkoxybenzenes
- Summary of the Application: This research focuses on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution . The study investigates the contributions of steric and electronic effects on bromination of monosubstituted alkylbenzenes (ethyl, isopropyl, tert-butyl) and alkoxybenzenes (ethoxy, isopropoxy, tert-butoxy) .
- Methods of Application: Kinetic experiments were conducted in batch reactors to evaluate the contributions of steric and electronic effects on bromination . The experiments included variations in parameters (e.g., [Cl–], [Br–], and pH) known to influence free bromine speciation .
- Results: The study found that the structure of the substituent has a significant effect on bromination rates . For bromination at the para position of alkylbenzenes, overall reactivity increased from tert-butyl < ethyl ≈ isopropyl. For bromination at the para position of alkoxybenzenes, reactivity increased from tert-butoxy < ethoxy < isopropoxy .
Application 2: Stereoselective Synthesis
- Summary of the Application: “2,4-Dibromo-1-tert-butoxybenzene” is used in the stereoselective synthesis of four stereoisomers of β-Methoxytyrosine, a component of callipeltin A .
Application 3: Synthesis of 4-tert-butyl-phenylboronic Acid
- Summary of the Application: “2,4-Dibromo-1-tert-butoxybenzene” is used in the synthesis of 4-tert-butyl-phenylboronic acid .
Application 4: Synthesis of 1-deoxy Analogs
- Summary of the Application: “2,4-Dibromo-1-tert-butoxybenzene” is used in the synthesis of 1-deoxy analogs of CP-47,497 and CP-55,940 . These are synthetic cannabinoids, which are used for research into cannabinoid receptors in the human body .
Application 5: Synthesis of Hydrophilic–Hydrophobic Diblock Copolymer Ionomers
- Summary of the Application: “2,4-Dibromo-1-tert-butoxybenzene” is used in the synthesis of hydrophilic–hydrophobic diblock copolymer ionomers based on poly(p-phenylene)s .
- Methods of Application: The parent diblock copolymers having various block lengths were synthesized via successive catalyst-transfer polymerization of 1,4-dibromo-2,5-di[4-(2,2-dimethylpropoxysulfonyl)phenyl]butoxybenzene and 1,4-dibromo-2,5-hexyloxybenzene .
- Results: The diblock copolymer ionomers showed high proton conductivities with a small humidity dependence, indicating that the clear phase separation formed by the precisely controlled molecular weight and polydispersity index (PDI) of the diblock copolymers enhanced the ionic connectivity and proton conductivity .
Application 6: Bromination of 2,7-Di-tert-butylpyrene
properties
IUPAC Name |
2,4-dibromo-1-[(2-methylpropan-2-yl)oxy]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKZCQTTXZQWAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682192 |
Source
|
Record name | 2,4-Dibromo-1-tert-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-1-tert-butoxybenzene | |
CAS RN |
1261988-70-8 |
Source
|
Record name | 2,4-Dibromo-1-tert-butoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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